(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate
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Overview
Description
(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate: is an organic compound that is commonly used in various chemical and pharmaceutical applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate typically involves the esterification of 1-Boc-5-amino-piperidine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperidine ring.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic reagents like trifluoroacetic acid are employed for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .
Biology: In biological research, (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is used in the synthesis of peptides and other biologically active molecules. Its ability to protect the amino group during synthesis is crucial for the selective modification of peptides .
Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and treatment strategies. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and specialty chemicals .
Mechanism of Action
The mechanism by which (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate exerts its effects is primarily related to its role as a protecting group in synthetic chemistry. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, enabling the formation of desired products .
Comparison with Similar Compounds
1-Boc-4-amino-piperidine: Similar in structure but with the amino group at a different position.
1-Boc-3-amino-piperidine: Another structural isomer with the amino group at the third position.
1-Boc-2-amino-piperidine: Features the amino group at the second position, similar to the target compound but with different reactivity.
Uniqueness: (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the Boc group at the 5-amino position allows for selective reactions and functionalization, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMRVIPMDLABQQ-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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